molecular formula C11H13BrOS B14058496 1-(3-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one

1-(3-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one

Cat. No.: B14058496
M. Wt: 273.19 g/mol
InChI Key: LVTAGIXNPURGSN-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H13BrOS. This compound is characterized by the presence of a bromomethyl group and a methylthio group attached to a phenyl ring, along with a propanone moiety. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

The synthesis of 1-(3-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-(methylthio)benzaldehyde.

    Bromination: The benzaldehyde is then subjected to bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromomethyl group at the desired position on the phenyl ring.

    Formation of Propanone Moiety: The brominated intermediate is then reacted with propanone under basic conditions to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted products.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include:

    Nucleophilic Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetic acid, dichloromethane).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Scientific Research Applications

1-(3-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The methylthio group may also play a role in modulating the compound’s reactivity and interactions with biological targets. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(3-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one can be compared with similar compounds such as:

    1-(3-(Bromomethyl)-4-(methylthio)phenyl)propan-1-one: This compound has a similar structure but with the bromomethyl group at a different position on the phenyl ring.

    1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one: This compound has a chloromethyl group instead of a bromomethyl group.

    1-(3-(Methylthio)phenyl)propan-1-one: This compound lacks the bromomethyl group and has only the methylthio group attached to the phenyl ring.

Properties

Molecular Formula

C11H13BrOS

Molecular Weight

273.19 g/mol

IUPAC Name

1-[3-(bromomethyl)-2-methylsulfanylphenyl]propan-1-one

InChI

InChI=1S/C11H13BrOS/c1-3-10(13)9-6-4-5-8(7-12)11(9)14-2/h4-6H,3,7H2,1-2H3

InChI Key

LVTAGIXNPURGSN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=CC(=C1SC)CBr

Origin of Product

United States

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